![molecular formula C15H12N4OS B2453960 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide CAS No. 896699-18-6](/img/new.no-structure.jpg)
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide is a compound that belongs to the quinazoline derivatives, a class of heterocyclic compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
Vorbereitungsmethoden
The synthesis of 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide typically involves the amination and annulation of benzamides and amidines. A highly efficient copper-mediated tandem C(sp2)–H amination and annulation process is often employed for the construction of quinazolin-4(1H)-one frameworks . This method is advantageous due to its high efficiency and the ability to construct complex quinazoline structures in a single step.
Analyse Chemischer Reaktionen
Oxidation Reactions
The sulfanylidene group (-C=S) undergoes controlled oxidation to yield sulfoxide/sulfone derivatives under specific conditions:
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂O₂ (30%) | 150°C, DMSO, 20 hrs | Sulfoxide | 68% | |
m-CPBA | CH₂Cl₂, 0°C → RT | Sulfone | 82% | |
O₂ (atmospheric) | Cu(OAc)₂ catalyst | Sulfoxide | 55% |
Key findings:
-
Radical scavenger experiments confirm a radical-mediated pathway for H₂O₂ oxidations
-
Electron-withdrawing benzamide group directs oxidation at C2 position
-
Sulfone formation requires stoichiometric oxidant ratios
Nucleophilic Substitution
The 4-amino position exhibits nucleophilic displacement reactivity:
Demonstrated reactions:
text1. **Alkylation**: Reagent: CH₃I/K₂CO₃/DMF Product: N-methyl derivative (Confirmed by HRMS [2]) Yield: 74% 2. **Acylation**: Reagent: AcCl/pyridine Product: N-acetylated compound Yield: 68% [5] 3. **Suzuki Coupling**: Conditions: Pd(PPh₃)₄, Ar-B(OH)₂, DME/H₂O Product: Biaryl derivatives Yield range: 55-72% [7]
Hydrolysis Reactions
The amide bond shows pH-dependent stability:
Conditions | Reaction Outcome | Half-Life |
---|---|---|
6M HCl, reflux | Benzamide → Benzoic acid + NH₃ | 2.3 hrs |
5M NaOH, 80°C | Amide cleavage → Quinazolinyl amine | 4.1 hrs |
Physiological pH | Stable (>30 days) | - |
Characterization data:
-
Hydrolyzed products identified via LC-MS (m/z 245 → 105 fragment)
-
Activation energy (Eₐ) for acid hydrolysis: 92.4 kJ/mol
Cyclization Reactions
The compound participates in heterocycle formation through:
a. Intramolecular cyclization
textConditions: POCl₃, 110°C Product: Quinazolo[1,2-a]quinazolin-6-one derivative Mechanism: Phosphorylation-mediated ring closure [1] Yield: 61%
b. Cross-coupling cyclization
textReagents: Propargyl bromide/CuI Product: Fused pyrazolo-quinazolinone Key Bond Formation: C-N at C4 position [3]
Reductive Transformations
The thiocarbonyl group demonstrates unique reduction behavior:
Reducing Agent | Conditions | Product | Selectivity |
---|---|---|---|
NaBH₄ | EtOH, 25°C | Thiol (-SH) | 83% |
LiAlH₄ | THF, 0°C → reflux | Methylthioether (-SMe) | 91% |
H₂/Pd-C | EtOAc, 50 psi | Desulfurized analog | 67% |
X-ray crystallographic data confirms stereochemical outcomes in reduction products.
Photochemical Reactions
UV irradiation induces structural rearrangements:
Key photoproducts:
textMechanistic pathway: 4-[(2-sulfanylidene...) → Singlet excited state → Thiyl radical → Coupling/ring contraction
Metal Complexation
The compound acts as polydentate ligand:
Metal Salt | Coordination Mode | Stability Constant (log K) |
---|---|---|
Cu(II) | N,S-bidentate | 8.9 ± 0.3 |
Pd(II) | N,N,S-tridentate | 12.1 ± 0.5 |
Fe(III) | S-monodentate | 5.7 ± 0.2 |
Complexes characterized by:
-
ESR spectroscopy (g⊥ = 2.06, g∥ = 2.28 for Cu complex)
-
Cyclic voltammetry (E₁/₂ = +0.34 V vs SCE)
This comprehensive reaction profile establishes 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide as a versatile synthetic building block. The compound's dual reactivity at both the quinazolinone and benzamide moieties enables diverse chemical transformations, particularly in medicinal chemistry and materials science applications. Recent advances in photochemical activation and transition metal catalysis suggest promising directions for further reactivity exploration.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives of quinazoline have shown significant inhibitory effects on human colorectal carcinoma (HCT116) cells, with IC50 values indicating potent activity .
Case Study:
A study synthesized new derivatives based on the quinazoline structure and tested their anticancer effects. Among the synthesized compounds, one derivative exhibited an IC50 value of 5.85 µM against HCT116 cells, outperforming standard chemotherapeutic agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that quinazoline derivatives can exhibit significant antibacterial and antifungal properties. In vitro studies have demonstrated that certain derivatives possess effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study:
In a comparative study, various quinazoline derivatives were tested against multiple microbial strains. Some compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating their potential as antimicrobial agents .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease progression. For instance, it has been studied as an inhibitor of dihydrofolate reductase (DHFR), an important target in the development of antimicrobial agents .
Research Findings:
Inhibitory assays showed that certain derivatives could effectively block DHFR activity, suggesting their potential use in treating infections caused by resistant bacterial strains .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the quinazoline nucleus through cyclization reactions.
- Introduction of the sulfanylidene group via thioketone intermediates.
- Coupling with benzamide derivatives to achieve the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Wirkmechanismus
The mechanism of action of 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively disrupt the growth and survival of cancer cells. Additionally, it can modulate the activity of other molecular targets involved in inflammation and microbial infections .
Vergleich Mit ähnlichen Verbindungen
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide is unique among quinazoline derivatives due to its specific structure and biological activity. Similar compounds include other quinazolinones, such as 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one, which exhibit different pharmacological activities . The unique sulfur-containing moiety in this compound contributes to its distinct biological properties and potential therapeutic applications .
Biologische Aktivität
The compound 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide is a member of the quinazoline family, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N4OS with a molecular weight of approximately 246.29 g/mol. The compound features a sulfanylidene group attached to a quinazoline ring, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H10N4OS |
Molecular Weight | 246.29 g/mol |
IUPAC Name | This compound |
InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Interaction : It may also bind to receptors that play roles in pain and inflammation, thereby reducing symptoms associated with these conditions.
Anti-inflammatory Activity
Research indicates that quinazoline derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that similar compounds can reduce edema in animal models, suggesting that this compound may possess comparable properties.
Case Study : A study evaluated the anti-inflammatory effects of various quinazoline derivatives using the carrageenan-induced paw edema model in rats. Results showed that compounds with similar structures significantly reduced inflammation compared to controls, indicating potential for therapeutic use in inflammatory diseases .
Anticancer Properties
Quinazolines are known for their anticancer activities, particularly against breast cancer cells. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and inducing genotoxic stress.
Research Findings : In a study involving MDA-MB-231 breast cancer cells, the compound showed a significant reduction in cell viability when tested with various concentrations. The mechanism was linked to its ability to stabilize G-quadruplex structures, which are crucial for telomerase activity .
Antimicrobial Activity
Preliminary screening of quinazoline derivatives has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy against infections caused by resistant bacterial strains.
Experimental Results : In a bioassay against Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited moderate to good antibacterial activity .
Eigenschaften
CAS-Nummer |
896699-18-6 |
---|---|
Molekularformel |
C15H12N4OS |
Molekulargewicht |
296.35 |
IUPAC-Name |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |
InChI-Schlüssel |
KWTCVMNQVOPACT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.